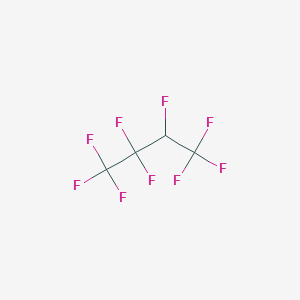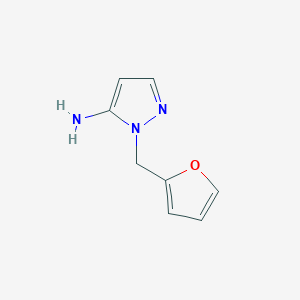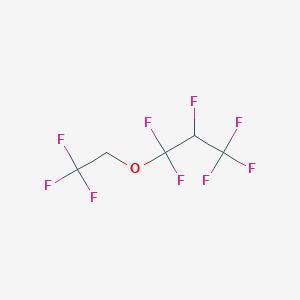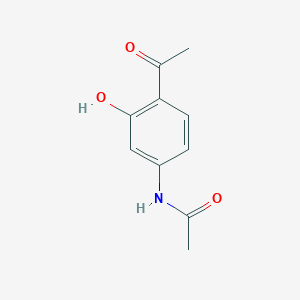
1,1,1,2,2,3,4,4,4-Nonafluorobutane
Übersicht
Beschreibung
1,1,1,2,2,3,4,4,4-Nonafluorobutane, also known as Nonafluorobutane-1-sulfonic acid, is an organic chemical compound . It is a versatile compound in organic synthesis .
Synthesis Analysis
Nonafluorobutane-1-sulfonyl fluoride (NfF), another name for 1,1,1,2,2,3,4,4,4-Nonafluorobutane, is prepared by the electrochemical fluorination of sulfolane . It serves as an entry point to nonafluorobutanesulfonates (nonaflates), which are valuable as electrophiles in palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular formula of 1,1,1,2,2,3,4,4,4-Nonafluorobutane is C4HF9 . Its average mass is 220.036 Da and its monoisotopic mass is 219.993454 Da .Chemical Reactions Analysis
As a perfluoroalkylsulfonylating agent, NfF offers the advantages of lower cost and greater stability over the more frequently used triflic anhydride . The fluoride leaving group is readily substituted by nucleophiles such as amines, phenoxides, and enolates, giving sulfonamides, aryl nonaflates, and alkenyl nonaflates, respectively .Physical And Chemical Properties Analysis
1,1,1,2,2,3,4,4,4-Nonafluorobutane has a density of 1.5±0.1 g/cm3 . Its boiling point is 12.7±8.0 °C at 760 mmHg . The vapour pressure is 1169.3±0.0 mmHg at 25°C . The enthalpy of vaporization is 25.0±3.0 kJ/mol . The flash point is -29.1±10.2 °C . The index of refraction is 1.240 .Wissenschaftliche Forschungsanwendungen
Application 1: Fluoride Source for Nucleophilic Introduction of Fluorine
- Summary of Application : 1,1,1,2,2,3,4,4,4-Nonafluorobutane-1-sulfonyl fluoride (NfF) can be used as a fluoride source for the nucleophilic introduction of fluorine . This is particularly useful in organic synthesis.
- Methods of Application : The compound is used in reactions where a fluoride ion is needed. The fluoride ion from NfF can replace a leaving group in a molecule, introducing a fluorine atom at that position .
- Results or Outcomes : The use of NfF as a fluoride source allows for the introduction of fluorine into a variety of organic compounds, expanding the range of possible synthetic targets .
Application 2: Sulfonylation Agent
- Summary of Application : NfF is frequently applied as a sulfonylation reagent, generating intermediates with strong electron-withdrawing perfluorinated alkyl substituents .
- Methods of Application : In this application, NfF is used to convert carbonyl compounds, their corresponding trimethylsilyl enol ethers, or phenol derivatives into nonaflates . These nonaflates are efficient precursors for all kinds of cross-coupling reactions .
- Results or Outcomes : The use of NfF as a sulfonylation agent allows for the creation of a wide range of nonaflates, which are valuable intermediates in organic synthesis .
Application 3: Synthesis of Fluorocarbon Surfactants
- Summary of Application : 1,1,1,2,2,3,4,4,4-Nonafluorobutane is used in the synthesis of fluorocarbon surfactants . These surfactants are known for their exceptional stability and ability to lower surface tension.
- Methods of Application : The specific methods of application can vary depending on the type of surfactant being synthesized. Typically, the nonafluorobutane would be reacted with other compounds to form the surfactant .
- Results or Outcomes : The result is a range of fluorocarbon surfactants that can be used in various industrial applications, including in the production of paints, coatings, and firefighting foams .
Application 4: Synthesis of Fluorinated Pesticides
- Summary of Application : 1,1,1,2,2,3,4,4,4-Nonafluorobutane can be used in the synthesis of fluorinated pesticides . The fluorine atoms in these pesticides can improve their stability and effectiveness.
- Methods of Application : The specific methods of application can vary depending on the type of pesticide being synthesized. Typically, the nonafluorobutane would be reacted with other compounds to form the pesticide .
- Results or Outcomes : The result is a range of fluorinated pesticides that can be used in agriculture to protect crops from pests .
Application 5: Synthesis of Fluorocarbon Surfactants
- Summary of Application : 1,1,1,2,2,3,4,4,4-Nonafluorobutane is used in the synthesis of fluorocarbon surfactants . These surfactants are known for their exceptional stability and ability to lower surface tension.
- Methods of Application : The specific methods of application can vary depending on the type of surfactant being synthesized. Typically, the nonafluorobutane would be reacted with other compounds to form the surfactant .
- Results or Outcomes : The result is a range of fluorocarbon surfactants that can be used in various industrial applications, including in the production of paints, coatings, and firefighting foams .
Application 6: Synthesis of Fluorinated Pesticides
- Summary of Application : 1,1,1,2,2,3,4,4,4-Nonafluorobutane can be used in the synthesis of fluorinated pesticides . The fluorine atoms in these pesticides can improve their stability and effectiveness.
- Methods of Application : The specific methods of application can vary depending on the type of pesticide being synthesized. Typically, the nonafluorobutane would be reacted with other compounds to form the pesticide .
- Results or Outcomes : The result is a range of fluorinated pesticides that can be used in agriculture to protect crops from pests .
Safety And Hazards
Zukünftige Richtungen
Nonafluorobutanesulfonyl fluoride is a versatile compound in organic synthesis . It serves as an entry point to nonafluorobutanesulfonates (nonaflates), which are valuable as electrophiles in palladium-catalyzed cross-coupling reactions . This suggests that it could have significant applications in future organic synthesis processes.
Eigenschaften
IUPAC Name |
1,1,1,2,2,3,4,4,4-nonafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF9/c5-1(3(8,9)10)2(6,7)4(11,12)13/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIZXTKKSIAZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379701 | |
| Record name | 2H-Nonafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2,2,3,4,4,4-Nonafluorobutane | |
CAS RN |
680-17-1 | |
| Record name | Butane, 1,1,1,2,2,3,4,4,4-nonafluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=680-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Nonafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Nonafluorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,1'-Biphenyl]-4,4'-dicarboxamide](/img/structure/B1333288.png)
![5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole](/img/structure/B1333293.png)
![N-[4-(chloroacetyl)benzyl]acetamide](/img/structure/B1333316.png)










